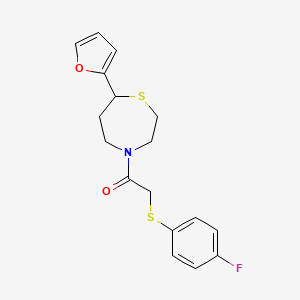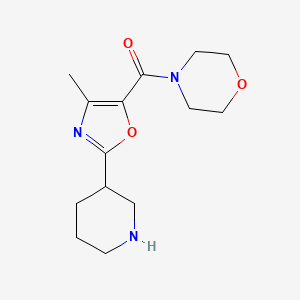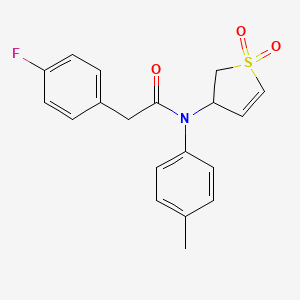![molecular formula C12H13NO2S2 B2399704 Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate CAS No. 2034495-75-3](/img/structure/B2399704.png)
Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate” is a complex organic compound. It is related to methyl carbamate, which is the simplest ester of carbamic acid . Methyl carbamate is a colorless solid . It is prepared by the reaction of methanol and urea .
Synthesis Analysis
Methyl carbamate can be synthesized through various methods. One such method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .Molecular Structure Analysis
The molecular structure of methyl carbamate is derived from the reaction of methanol and urea . The molecular formula of methyl carbamate is C2H5NO2 .Chemical Reactions Analysis
Methyl carbamate can undergo various chemical reactions. For instance, it can react with ammonia to form methyl chloroformate or dimethyl carbonate . It can also react with ethanol to form ethyl carbamate .Physical And Chemical Properties Analysis
Methyl carbamate is a colorless solid with a density of 1.136 at 56 °C . It has a melting point of 52 °C and a boiling point of 177 °C . It is soluble in water at a concentration of 20 g/L .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated that various carbamate compounds, such as those related to Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate, have significant implications in the development of potential antineoplastic and antifilarial agents. For instance, the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown notable growth inhibition in L1210 cells, suggesting potential applications in cancer therapy and parasite control (Ram et al., 1992). Additionally, modifications to the carbamate group in certain compounds have been explored to enhance their antineoplastic activities, indicating the importance of structural variations in the medicinal chemistry of carbamates (Temple et al., 1989).
Environmental and Polymer Applications
On the environmental front, studies have focused on the photodegradation of pesticides like ethiofencarb, a N-methylcarbamate, in various media. These findings are crucial for understanding the environmental fate and degradation pathways of carbamate pesticides, potentially informing the development of more sustainable pest control solutions (Sanz-Asensio et al., 1999). Moreover, research into the methanolysis of polyurethane foam, which involves the decomposition into compounds including methyl carbamate, offers insights into chemical recycling processes for polymers, contributing to advancements in materials science and sustainability (Asahi et al., 2004).
Electropolymerization and Conducting Polymers
The electropolymerization of carbazole derivatives in the presence of bithiophene has been studied to form composite films, highlighting the application of carbamate-related compounds in the development of conducting polymers and materials for electronic devices (Kham et al., 2004). This research area opens up possibilities for innovative materials in electronics and energy storage.
Mecanismo De Acción
Target of Action
Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is a carbamate ester . Carbamates are known to interact with various targets in the body.
Mode of Action
The mode of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands.
Biochemical Pathways
Carbamates affect the cholinergic pathway by inhibiting acetylcholinesterase . This inhibition disrupts the normal function of the nervous system.
Pharmacokinetics
Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Carbamates can cause a range of effects due to their inhibition of acetylcholinesterase, from mild symptoms like salivation and lacrimation to severe effects like convulsions and respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-12(14)13-6-4-10-2-3-11(17-10)9-5-7-16-8-9/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCMBLKWPZAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)
![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)
![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)